REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([S:14]C(=O)C)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C[O-].[Na+].Cl>CO>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([SH:14])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)SC(C)=O
|
Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
5
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated at an evaporator
|
Type
|
CUSTOM
|
Details
|
separation of the aqueous phase
|
Type
|
WASH
|
Details
|
washing the MTBE phase
|
Type
|
CUSTOM
|
Details
|
is isolated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |